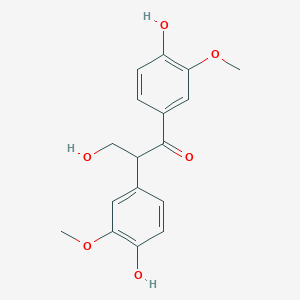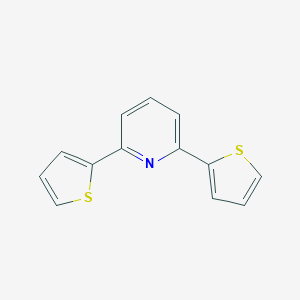
Evofolin B
Übersicht
Beschreibung
Evofolin B is a natural phenylpropanoid compound . It exhibits quinone reductase (QR) inducing activity, with observed CD (concentration required to double induction) values of 16.4 microM .
Molecular Structure Analysis
The molecular formula of this compound is C17H18O6 . Its average mass is 318.321 Da and its monoisotopic mass is 318.110352 Da . The structure of this compound includes a phenol group .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 565.4±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . Its enthalpy of vaporization is 89.3±3.0 kJ/mol and its flash point is 208.6±23.6 °C . The index of refraction is 1.614 and its molar refractivity is 84.1±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Enantiomere Studien
Evofolin B wurde als Enantiomer aus den hakentragenden Stielen von Uncaria rhynchophylla zusammen mit anderen Phenylpropanoidglykosiden und deren Aglykonen isoliert .
Chinon-Reduktase-induzierende Aktivität
this compound zeigt eine Chinon-Reduktase (QR)-induzierende Aktivität, die ein Maß für seine potenziellen chemopräventiven Eigenschaften ist .
Hemmende Aktivität in BV-2-Zellen
Es hat eine hemmende Aktivität mit einem IC50 von 22,0 µM in BV-2-Zellen ohne Zelltoxizität gezeigt, was auf potenzielle entzündungshemmende oder neuroprotektive Wirkungen hindeutet .
Safety and Hazards
When handling Evofolin B, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Wirkmechanismus
- Evofolin B is derived from the stem bark of Zanthoxylum ailanthoides .
- While specific targets haven’t been extensively studied, we know that it has an inhibitory effect on the superoxide anion produced by human neutrophils in response to formyl-L-methionine-L-leucine-L-phenylalanine/cytochalasin B (fMLP/CB) .
Target of Action
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
It is known to exhibit quinone reductase (QR) inducing activity
Cellular Effects
It is known to have an inhibitory effect on the superoxide anion produced by human neutrophils . This suggests that Evofolin B may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-22-15-7-10(3-5-13(15)19)12(9-18)17(21)11-4-6-14(20)16(8-11)23-2/h3-8,12,18-20H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYGRGKKZBRZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)C(=O)C2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Evofolin B and where is it found?
A1: this compound is a lignan, a type of natural product found in various plant species. It has been isolated from a variety of plants, including Dysoxylum hainanense [], Paeonia albiflora [], Isatis indigotica [], Combretum alfredii [], Agrimonia pilosa [], Solanum surattense [], Hydnocarpus anthelminthica [, ], Saussurea deltoidea [], Cinnamomum cassia [], Momordica cochinchinensis [], Spatholobus [], Incarvillea arguta [], Vernonanthura tweedieana [], Urtica fissa [], Zanthoxylum ailanthoides [], Caesalpinia bonduc [], and Adina polycephala [].
Q2: What are the reported biological activities of this compound?
A2: this compound has shown inhibitory activity against superoxide anion generation by human neutrophils in response to formyl-l-methionyl-l-leucyl-l-phenylalanine/cytochalasin B (fMLP/CB) []. Additionally, it has demonstrated cytotoxic effects against the HepG2 cell line [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C20H24O6 and its molecular weight is 360.4 g/mol.
Q4: What spectroscopic data is available for the characterization of this compound?
A5: this compound has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). 1D-NMR (1H-NMR, 13C-NMR) and 2D-NMR data have been used to elucidate its structure and confirm its identity in various plant extracts [, , , , , , , , , , , , , , , , , ].
Q5: Are there any studies on the structure-activity relationship (SAR) of this compound?
A5: Currently, there is limited information available specifically regarding the SAR of this compound. Further research is needed to explore the impact of structural modifications on its activity, potency, and selectivity.
Q6: What analytical methods are used to quantify this compound?
A7: this compound has been quantified in plant extracts using techniques like High Performance Liquid Chromatography (HPLC) coupled with various detectors, including Photodiode Array (PDA) detectors [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)






![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)

![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)



![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)